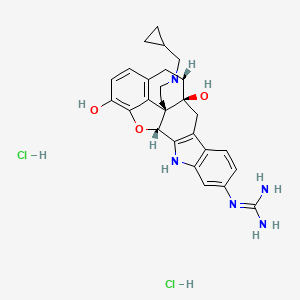

6'-GNTI dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C27H31Cl2N5O3 |

|---|---|

Molecular Weight |

544.5 g/mol |

IUPAC Name |

2-[(1S,2S,13R,21R)-22-(cyclopropylmethyl)-2,16-dihydroxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5(10),6,8,15,17,19(25)-heptaen-8-yl]guanidine;dihydrochloride |

InChI |

InChI=1S/C27H29N5O3.2ClH/c28-25(29)30-15-4-5-16-17-11-27(34)20-9-14-3-6-19(33)23-21(14)26(27,7-8-32(20)12-13-1-2-13)24(35-23)22(17)31-18(16)10-15;;/h3-6,10,13,20,24,31,33-34H,1-2,7-9,11-12H2,(H4,28,29,30);2*1H/t20-,24+,26+,27-;;/m1../s1 |

InChI Key |

OCMMBKYOHYNDPT-AWCPWCJTSA-N |

Isomeric SMILES |

C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C=C(C=C8)N=C(N)N.Cl.Cl |

Canonical SMILES |

C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C=C(C=C8)N=C(N)N.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

6'-GNTI Dihydrochloride: A Technical Guide to its G Protein-Biased Mechanism of Action at the Kappa-Opioid Receptor

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of 6'-Guanidinonaltrindole (6'-GNTI) dihydrochloride (B599025), a pivotal research compound in the field of opioid pharmacology. Tailored for researchers, scientists, and drug development professionals, this document elucidates the compound's unique signaling properties at the kappa-opioid receptor (KOR), supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.

Executive Summary

6'-GNTI is a potent and selective kappa-opioid receptor (KOR) ligand that exhibits significant functional selectivity, also known as biased agonism.[1][2] It functions as a potent partial agonist for G protein-mediated signaling pathways while simultaneously acting as an antagonist for the β-arrestin2 recruitment pathway.[2][3][4] This biased signaling profile is of high interest as G protein signaling at the KOR is associated with therapeutic effects like analgesia, while β-arrestin recruitment is linked to adverse effects such as dysphoria and tolerance.[4][5] 6'-GNTI's unique mechanism offers a promising scaffold for the development of safer and more effective KOR-targeted therapeutics.[2]

Core Mechanism of Action: G Protein-Biased Agonism

The primary mechanism of action of 6'-GNTI is its biased agonism at the kappa-opioid receptor. Unlike traditional, unbiased KOR agonists such as U-50,488 or U69,593, which activate both G protein and β-arrestin pathways, 6'-GNTI preferentially stabilizes a conformation of the KOR that leads to the activation of inhibitory G proteins (Gαi/o) without engaging the β-arrestin scaffolding protein.[1][2]

G Protein Pathway Activation

As a partial agonist, 6'-GNTI stimulates the Gαi/o signaling cascade.[6] This activation leads to the dissociation of the Gα and Gβγ subunits. The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6] The Gβγ subunits can modulate various downstream effectors, including ion channels.[7] In striatal neurons, 6'-GNTI has been shown to activate the Akt signaling pathway, a process mediated by G proteins.[8][9]

β-Arrestin Pathway Antagonism

Crucially, 6'-GNTI does not promote the recruitment of β-arrestin2 to the KOR.[2][10] In fact, it acts as a functional antagonist, blocking the recruitment of β-arrestin2 induced by unbiased agonists.[2][4] This lack of β-arrestin engagement prevents receptor desensitization and internalization, processes that are associated with the development of tolerance.[2][11] Furthermore, the dysphoric and aversive effects of KOR activation have been strongly linked to the β-arrestin signaling pathway.[4][5] By avoiding this pathway, 6'-GNTI may produce analgesia with a reduced side-effect profile.[1] This is supported by findings that 6'-GNTI does not activate the ERK1/2 pathway in striatal neurons, a process shown to be β-arrestin2-dependent for other KOR agonists.[9][11]

Quantitative Pharmacological Data

The functional selectivity of 6'-GNTI has been quantified in various in vitro assays. The following tables summarize the key pharmacological parameters.

Table 1: Functional Potency and Efficacy of 6'-GNTI at the Human Kappa-Opioid Receptor (hKOR) in G Protein Signaling Assays.

| Assay Type | Parameter | 6'-GNTI | U50,488 | Ethylketocyclazocine (EKC) | Reference |

| G Protein Activation (BRET) | EC₅₀ (nM) | 1.6 ± 1.3 | 43 ± 24 | 2.5 ± 1.6 | [6] |

| Eₘₐₓ (% of EKC) | 64 ± 6% | ~100% | 100% | [6] | |

| cAMP Inhibition (BRET) | IC₅₀ (nM) | 1.1 ± 1.2 | 38 ± 30 | 1.4 ± 1.1 | [6] |

| Eₘₐₓ (% of EKC) | 69 ± 4% | ~100% | 100% | [6] | |

| [³⁵S]GTPγS Binding (Mouse Striatum) | EC₅₀ (nM) | No Effect | 25,680 ± 15,590 | Not Reported | [11] |

| Eₘₐₓ (% over basal) | No Effect | 175.2 ± 20.3% | Not Reported | [11] |

Data presented as mean ± S.E. Eₘₐₓ represents the maximal effect.

Table 2: Functional Potency and Efficacy of 6'-GNTI at the Human Kappa-Opioid Receptor (hKOR) in β-Arrestin Recruitment Assays.

| Assay Type | Parameter | 6'-GNTI | U50,488 | Ethylketocyclazocine (EKC) | Reference |

| β-Arrestin3 Recruitment (BRET) | EC₅₀ | No Significant Effect | 2.0 ± 1.2 µM | 17 ± 10 nM | [6] |

Data presented as mean ± S.E.

Signaling Pathways and Logical Relationships

The diagrams below, generated using the DOT language, illustrate the differential signaling pathways activated by unbiased KOR agonists versus the G protein-biased agonist 6'-GNTI.

Experimental Protocols

The characterization of 6'-GNTI's mechanism of action relies on specific functional assays. Detailed methodologies for key experiments are provided below.

G Protein Activation Assay (BRET)

This assay measures the activation of G proteins upon agonist binding to the KOR.

-

Principle: Bioluminescence Resonance Energy Transfer (BRET) is used to detect conformational changes in a G protein heterotrimer (Gα, Gβ, Gγ) upon activation. The Gα subunit is fused to a Renilla luciferase variant (RLuc8, the BRET donor), and the Gγ subunit is fused to a yellow fluorescent protein variant (mVenus, the BRET acceptor). In the inactive state, the donor and acceptor are in close proximity, resulting in a high BRET signal. Agonist-induced G protein activation causes a dissociation or conformational change within the complex, leading to a decrease in the BRET signal.

-

Methodology:

-

HEK293T cells are co-transfected with plasmids encoding for the human KOR (hKOR), GαₒB-RLuc8, Gβ₁, and mVenus-Gγ₂.

-

Transfected cells are plated in 96-well plates.

-

Cells are washed, and the BRET substrate (e.g., coelenterazine (B1669285) h) is added.

-

Baseline luminescence is measured at two wavelengths (for donor and acceptor).

-

Increasing concentrations of 6'-GNTI or a reference agonist are added to the wells.

-

Luminescence is measured again after a set incubation period.

-

The BRET ratio is calculated (acceptor emission / donor emission), and dose-response curves are generated to determine EC₅₀ and Eₘₐₓ values.[6]

-

β-Arrestin Recruitment Assay (BRET)

This assay quantifies the recruitment of β-arrestin to the KOR following agonist stimulation.

-

Principle: A similar BRET strategy is employed, but here the KOR is fused to the BRET donor (RLuc8) and β-arrestin3 is fused to the BRET acceptor (mVenus). When an agonist promotes the interaction between the receptor and β-arrestin, the donor and acceptor are brought into close proximity, resulting in an increase in the BRET signal.

-

Methodology:

-

HEK293T cells are co-transfected with plasmids for hKOR-RLuc8 and mVenus-Arrestin3.

-

Cells are plated, washed, and the BRET substrate is added as described above.

-

Baseline BRET readings are taken.

-

Increasing concentrations of 6'-GNTI or a reference agonist are added.

-

The BRET signal is measured over time.

-

The net BRET ratio is calculated by subtracting the baseline ratio from the agonist-induced ratio. Dose-response curves are plotted to determine EC₅₀ values for β-arrestin recruitment.[2][6]

-

[³⁵S]GTPγS Binding Assay

This is a classic functional assay that measures G protein activation in cell membranes.

-

Principle: This assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation. In the basal state, Gα is bound to GDP. Agonist binding promotes the exchange of GDP for GTP (or [³⁵S]GTPγS in the assay). Because [³⁵S]GTPγS is resistant to the Gα subunit's intrinsic GTPase activity, it remains bound, and the accumulated radioactivity provides a direct measure of G protein activation.[12][13]

-

Methodology:

-

Cell membranes are prepared from cells or tissues expressing the KOR (e.g., mouse striatum or CHO-KOR cells).[11]

-

Membranes are incubated in an assay buffer containing GDP, [³⁵S]GTPγS, and varying concentrations of the test compound (e.g., 6'-GNTI).

-

The incubation is carried out for a specific time at a controlled temperature (e.g., 60 minutes at 30°C).

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

Non-specific binding is determined in the presence of excess unlabeled GTPγS.

-

Specific binding is calculated, and data are analyzed to generate dose-response curves.[11]

-

Conclusion

6'-GNTI dihydrochloride is a powerful pharmacological tool whose mechanism of action is defined by its pronounced G protein bias at the kappa-opioid receptor. It potently activates the G protein signaling cascade, which is linked to analgesia, while failing to recruit, and in fact antagonizing, the β-arrestin pathway associated with significant adverse effects. This unique profile underscores the potential of developing biased agonists as a novel therapeutic strategy for pain and other KOR-related disorders, offering the prospect of separating desired efficacy from unwanted side effects. The data and protocols presented in this guide provide a comprehensive technical foundation for professionals engaged in opioid research and development.

References

- 1. WO2015138791A1 - A new class of mu-opioid receptor agonists - Google Patents [patents.google.com]

- 2. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6'-Guanidinonaltrindole (6'-GNTI) is a G protein-biased κ-opioid receptor agonist that inhibits arrestin recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 6′-Guanidinonaltrindole (6′-GNTI) Is a G Protein-biased κ-Opioid Receptor Agonist That Inhibits Arrestin Recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Making sure you're not a bot! [gupea.ub.gu.se]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]

- 10. US10829453B2 - Antagonists of the kappa opioid receptor - Google Patents [patents.google.com]

- 11. Functional Selectivity of 6′-Guanidinonaltrindole (6′-GNTI) at κ-Opioid Receptors in Striatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 13. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6'-GNTI Dihydrochloride: A G Protein-Biased Kappa Opioid Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

6'-Guanidinonaltrindole (6'-GNTI) dihydrochloride (B599025) is a potent and selective ligand for the kappa opioid receptor (KOR). Notably, it functions as a G protein-biased agonist, preferentially activating G protein-mediated signaling pathways while failing to recruit β-arrestin2. This unique pharmacological profile has positioned 6'-GNTI as a valuable research tool for dissecting the distinct roles of these two signaling cascades in KOR function. Furthermore, its potential to elicit therapeutic effects, such as analgesia and anti-pruritus, without the adverse effects associated with β-arrestin2 signaling (e.g., dysphoria and tolerance), makes it a promising lead compound for the development of novel, safer opioid therapeutics. This guide provides a comprehensive overview of the technical details of 6'-GNTI dihydrochloride, including its pharmacological data, detailed experimental protocols, and relevant signaling pathways.

Core Concepts: Biased Agonism at the Kappa Opioid Receptor

The kappa opioid receptor (KOR) is a G protein-coupled receptor (GPCR) that plays a crucial role in modulating pain, mood, and addiction.[1][2] Traditional KOR agonists activate both G protein signaling and the β-arrestin pathway. While G protein signaling is believed to mediate the therapeutic analgesic and anti-pruritic effects, β-arrestin2 recruitment is linked to adverse effects such as dysphoria, sedation, and aversion.[2]

Biased agonism describes the ability of a ligand to selectively activate one signaling pathway over another at the same receptor. 6'-GNTI is a prime example of a G protein-biased agonist at the KOR.[3] This functional selectivity offers a promising strategy for developing safer analgesics that retain therapeutic efficacy while minimizing undesirable side effects.[3]

Data Presentation: Pharmacological Profile of this compound

The following tables summarize the key quantitative data for this compound, highlighting its binding affinity, G protein activation, and lack of β-arrestin recruitment.

Table 1: Opioid Receptor Binding Affinities (Ki)

| Receptor Subtype | Radioligand | Test Compound | Ki (nM) |

| Kappa (κ) | [3H]U69,593 | 6'-GNTI | Data not available in the searched literature |

| Mu (μ) | [3H]DAMGO | 6'-GNTI | Data not available in the searched literature |

| Delta (δ) | [3H]DPDPE | 6'-GNTI | Data not available in the searched literature |

Note: While the searched literature extensively characterizes the functional activity of 6'-GNTI, specific Ki values from competitive binding assays were not found. Researchers should consult further specialized literature or conduct these experiments to determine the precise binding affinities.

Table 2: Functional Activity at the Kappa Opioid Receptor

| Assay | Parameter | 6'-GNTI | U50,488 (Reference Agonist) |

| G Protein Activation (BRET) | EC50 (nM) | 0.8 ± 0.4 | 43 ± 24 |

| Emax (%) | 68 ± 4 | 100 | |

| β-Arrestin2 Recruitment | EC50 (nM) | No significant effect | 2.0 ± 1.2 (μM) |

| Emax (%) | Not applicable | 100 |

Data for U50,488 is provided for comparison as a well-characterized, non-biased KOR agonist. The BRET assay measures G protein activation through conformational changes in the Gαβγ complex.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay (for Ki Determination)

This protocol is a general procedure for determining the binding affinity (Ki) of a test compound through competitive displacement of a radiolabeled ligand.

Materials:

-

Cell membranes prepared from cells expressing the opioid receptor of interest (e.g., CHO-hKOR cells).

-

Radioligand (e.g., [3H]U69,593 for KOR, [3H]diprenorphine for general opioid binding).[4][5]

-

Unlabeled competitor ligand for non-specific binding determination (e.g., naloxone).

-

Test compound: this compound.

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.[4]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/C), pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[6]

-

96-well microtiter plates.

-

Filtration apparatus (cell harvester).

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in binding buffer.[6]

-

Assay Setup: In a 96-well plate, prepare triplicate wells for total binding, non-specific binding, and competitive binding.

-

Total Binding: Add cell membrane preparation, radioligand at a concentration near its Kd, and binding buffer.

-

Non-specific Binding: Add cell membrane preparation, radioligand, and a high concentration of an unlabeled competitor (e.g., 10 µM naloxone).

-

Competition Binding: Add cell membrane preparation, radioligand, and varying concentrations of this compound.

-

-

Incubation: Incubate the plates at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[4]

-

Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[6]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[6]

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of 6'-GNTI. Determine the IC50 value (the concentration of 6'-GNTI that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

G Protein Activation Assay (BRET-based)

This protocol describes a Bioluminescence Resonance Energy Transfer (BRET) assay to measure G protein activation upon agonist stimulation.[7]

Materials:

-

HEK-293T cells.

-

Expression vectors for:

-

Human Kappa Opioid Receptor (hKOR).

-

Gα subunit fused to Renilla luciferase (e.g., GαoB-RLuc8).

-

Gβ1 subunit.

-

Gγ2 subunit fused to a fluorescent protein (e.g., mVenus-γ2).

-

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Transfection reagent (e.g., polyethylenimine).

-

Coelenterazine (B1669285) H (luciferase substrate).

-

96-well white, flat-bottom plates.

-

BRET-compatible plate reader.

-

Test compound: this compound.

Procedure:

-

Transfection: Co-transfect HEK-293T cells with the expression vectors for hKOR, GαoB-RLuc8, Gβ1, and mVenus-γ2. Optimize the ratio of the plasmids to ensure proper sensor expression.[7]

-

Cell Culture: Culture the transfected cells for 48 hours to allow for protein expression.[7]

-

Assay Preparation: Harvest, wash, and resuspend the cells in a suitable buffer (e.g., PBS). Distribute the cell suspension into the wells of a 96-well plate.[7]

-

Ligand Stimulation: Add varying concentrations of this compound to the wells.

-

Substrate Addition: Add the luciferase substrate, coelenterazine H, to each well.[7]

-

BRET Measurement: Immediately measure the luminescence at two wavelengths (one for the donor, Rluc, and one for the acceptor, mVenus) using a BRET-compatible plate reader. The BRET ratio is typically calculated as the acceptor emission divided by the donor emission.

-

Data Analysis: Plot the BRET ratio as a function of the log concentration of 6'-GNTI. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

β-Arrestin Recruitment Assay

This protocol describes a general method to assess β-arrestin2 recruitment to the KOR upon agonist stimulation.

Materials:

-

Cells co-expressing KOR and a β-arrestin2 fusion protein (e.g., using PathHunter or Tango assay technology).

-

Appropriate assay reagents for the chosen technology (e.g., substrate for enzyme complementation).

-

Test compound: this compound.

-

Reference agonist (e.g., U50,488).

-

96-well plates.

-

Luminometer or appropriate plate reader.

Procedure:

-

Cell Plating: Seed the engineered cells in a 96-well plate and incubate overnight.

-

Compound Addition: Add varying concentrations of this compound or the reference agonist to the wells.

-

Incubation: Incubate the plate for the recommended time for the specific assay technology to allow for receptor activation and β-arrestin recruitment.

-

Signal Detection: Add the detection reagents according to the manufacturer's protocol and measure the signal (e.g., luminescence).

-

Data Analysis: Plot the signal as a function of the log concentration of the compound. Determine the EC50 and Emax values from the resulting dose-response curve. For 6'-GNTI, the expectation is a flat line, indicating no recruitment.

In Vivo Analgesia Models

This test assesses the response to a thermal pain stimulus.[8][9]

Procedure:

-

Apparatus: A hot plate apparatus with the surface temperature maintained at a constant level (e.g., 52.5°C or 56°C).[8]

-

Acclimatization: Allow the animals (e.g., mice or rats) to acclimate to the testing room.

-

Baseline Measurement: Place each animal on the hot plate and record the latency to a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 60 seconds) is used to prevent tissue damage.[8]

-

Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal, intrathecal).

-

Post-treatment Measurement: At various time points after drug administration, place the animals back on the hot plate and measure the response latency.

-

Data Analysis: An increase in the response latency compared to baseline indicates an analgesic effect.

This test measures the mechanical withdrawal threshold.[10][11]

Procedure:

-

Apparatus: A set of von Frey filaments of varying calibrated forces. The animal is placed on an elevated mesh grid.

-

Acclimatization: Allow the animal to acclimate to the testing environment.

-

Stimulation: Apply the von Frey filaments to the plantar surface of the hind paw with increasing force.

-

Threshold Determination: The mechanical withdrawal threshold is the lowest force that elicits a paw withdrawal response.

-

Drug Administration and Testing: Administer this compound and repeat the threshold determination at different time points.

-

Data Analysis: An increase in the mechanical withdrawal threshold indicates an anti-allodynic or anti-hyperalgesic effect.

In Vivo Anti-Pruritus Model

Various models can be used to induce itching in animals, such as the administration of pruritogens like histamine (B1213489) or chloroquine.[12]

Procedure:

-

Itch Induction: Administer a pruritogen to the animals (e.g., subcutaneous injection).

-

Behavioral Observation: Place the animals in an observation chamber and record the number of scratching bouts over a defined period.

-

Drug Administration and Testing: Administer this compound before or after the pruritogen and record the scratching behavior.

-

Data Analysis: A reduction in the number of scratching bouts compared to the control group indicates an anti-pruritic effect.

Mandatory Visualizations

Kappa Opioid Receptor G Protein Signaling Pathway

Caption: G protein-mediated signaling cascade of the Kappa Opioid Receptor.

Experimental Workflow for Biased Agonist Screening

Caption: A generalized workflow for the screening and identification of biased GPCR agonists.

Conclusion

This compound is a powerful tool for investigating the intricacies of kappa opioid receptor signaling. Its pronounced G protein bias allows for the selective exploration of G protein-mediated pathways, providing valuable insights into their physiological and pathological roles. The potential to separate the therapeutic benefits of KOR activation from its adverse effects underscores the importance of biased agonism as a modern drug discovery paradigm. This technical guide serves as a foundational resource for researchers aiming to utilize 6'-GNTI in their studies and for those interested in the development of next-generation, safer opioid analgesics. Further research to fully elucidate its binding affinities and in vivo efficacy in various models will continue to refine our understanding of this promising compound.

References

- 1. Kappa Receptors – Opioid Peptides [sites.tufts.edu]

- 2. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 3. 6'-Guanidinonaltrindole (6'-GNTI) is a G protein-biased κ-opioid receptor agonist that inhibits arrestin recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Hot plate test - Wikipedia [en.wikipedia.org]

- 10. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]

- 12. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

6'-GNTI Dihydrochloride: A Technical Guide to its Kappa Opioid Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6'-Guanidinonaltrindole (6'-GNTI) dihydrochloride (B599025) is a potent and highly selective kappa opioid receptor (KOR) ligand that exhibits significant functional selectivity, also known as biased agonism. This property, characterized by the preferential activation of G protein-mediated signaling pathways over β-arrestin recruitment, positions 6'-GNTI as a valuable pharmacological tool and a promising lead compound for the development of novel analgesics with potentially fewer side effects, such as dysphoria and tolerance, which are associated with β-arrestin pathway activation.[1][2][3] This technical guide provides a comprehensive overview of the quantitative pharmacology, experimental methodologies, and signaling pathways related to the KOR selectivity of 6'-GNTI.

Quantitative Pharmacology: Binding Affinity and Functional Potency

The selectivity of 6'-GNTI for the kappa opioid receptor is evident from its binding affinity (Ki) and functional potency (EC50) at the three main opioid receptor subtypes: kappa (κ), mu (μ), and delta (δ).

Table 1: Opioid Receptor Binding Affinity of 6'-GNTI and Reference Compounds

| Compound | Receptor | Ki (nM) | Species |

| 6'-GNTI | mKOR | 0.39 | Mouse |

| mMOR | 0.39 | Mouse | |

| mDOR | 60.1 | Mouse | |

| U50,488H | mKOR | - | - |

| DAMGO | mMOR | - | - |

| DPDPE | mDOR | - | - |

Data extracted from studies on murine (m) receptors. A lower Ki value indicates higher binding affinity.[4][5]

Table 2: Functional Potency of 6'-GNTI at the Kappa Opioid Receptor

| Assay | Parameter | 6'-GNTI | U69,593 |

| G Protein Activation ([³⁵S]GTPγS) | EC50 (nM) | 1.4 | - |

| Emax (%) | Partial Agonist | Full Agonist | |

| β-arrestin2 Recruitment | EC50 (nM) | Inactive/Antagonist | - |

| Emax (%) | - | - | |

| ERK1/2 Phosphorylation (CHO-KOR cells) | EC50 (nM) | More potent than U69,593 | - |

| Emax (%) | Slightly less efficacious than U69,593 | - | |

| Akt Phosphorylation (Striatal Neurons) | Activity | Activates | Activates |

EC50 represents the concentration of the ligand that produces 50% of the maximal response. Emax is the maximum response observed. Data is compiled from studies in various cell lines and primary neurons.[4][5][6]

Signaling Pathways of the Kappa Opioid Receptor

Activation of the KOR by an agonist can initiate two primary signaling cascades: the G protein-dependent pathway and the β-arrestin-dependent pathway. 6'-GNTI is a biased agonist that preferentially activates the G protein pathway.

G Protein-Dependent Signaling

This pathway is considered to be responsible for the analgesic effects of KOR agonists.[2] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of Gi/o proteins. This inhibits adenylyl cyclase, reducing intracellular cAMP levels, and modulates ion channels.

References

- 1. 6′-Guanidinonaltrindole (6′-GNTI) Is a G Protein-biased κ-Opioid Receptor Agonist That Inhibits Arrestin Recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6'-Guanidinonaltrindole (6'-GNTI) is a G protein-biased κ-opioid receptor agonist that inhibits arrestin recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Controlling opioid receptor functional selectivity by targeting distinct subpockets of the orthosteric site - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Controlling opioid receptor functional selectivity by targeting distinct subpockets of the orthosteric site | eLife [elifesciences.org]

- 6. Functional Selectivity of 6′-Guanidinonaltrindole (6′-GNTI) at κ-Opioid Receptors in Striatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of 6'-GNTI Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

6'-Guanidinonaltrindole (B1244304) (6'-GNTI) dihydrochloride (B599025) has emerged as a pivotal pharmacological tool in the study of opioid receptor signaling. Initially developed as a derivative of the delta-opioid receptor antagonist naltrindole (B39905), the strategic placement of a guanidinium (B1211019) group at the 6'-position of the indole (B1671886) ring unexpectedly conferred potent and biased agonism at the kappa-opioid receptor (KOR). This technical guide provides a comprehensive overview of the discovery, synthesis, and detailed pharmacological characterization of 6'-GNTI dihydrochloride. It includes a compilation of its quantitative pharmacological data, detailed experimental protocols for its synthesis and key biological assays, and visualizations of the signaling pathways it modulates. 6'-GNTI's unique profile as a G protein-biased agonist, potently activating G protein-mediated signaling while failing to recruit β-arrestin2, makes it an invaluable molecular probe for dissecting the distinct roles of these pathways in KOR function and a promising lead compound for the development of novel analgesics with potentially fewer side effects.

Discovery and Rationale

The development of this compound was a result of systematic structure-activity relationship (SAR) studies on naltrindole, a well-known δ-opioid receptor antagonist. The initial discovery was made by Portoghese and colleagues, who explored the impact of introducing a guanidinium group at various positions of the naltrindole scaffold.[1] The addition of this basic group was intended to alter the ligand's interaction with the opioid receptors.

Interestingly, moving the guanidinium group from the 5' to the 6' position of the indole ring transformed the molecule from a KOR antagonist (5'-GNTI) to a potent KOR agonist.[1] This discovery highlighted the critical role of the substitution pattern on the indole moiety in determining the pharmacological activity at the KOR. Later studies, notably by Rives et al. (2012), further elucidated the unique nature of 6'-GNTI as an extremely G protein-biased KOR agonist.[2][3] This means it preferentially activates the G protein signaling cascade over the β-arrestin pathway, a property that has significant implications for drug development, particularly in the pursuit of analgesics with a reduced side-effect profile, such as dysphoria and tolerance, which are thought to be mediated by β-arrestin recruitment.[2][4]

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the commercially available opioid antagonist, naltrexone (B1662487). The key strategic steps involve the construction of the indole ring system onto the morphinan (B1239233) core, followed by the introduction of the guanidinyl functional group at the 6'-position. The final step involves the formation of the dihydrochloride salt to improve solubility and handling.

Experimental Protocol: Synthesis of 6'-Nitronaltrindole

The synthesis of the key intermediate, 6'-nitronaltrindole, is achieved through the Fischer indole synthesis.

-

Reaction Setup: A solution of naltrexone hydrochloride (1 equivalent) and 4-nitrophenylhydrazine (B89600) hydrochloride (1.2 equivalents) in glacial acetic acid is prepared.

-

Reaction Conditions: The mixture is heated at reflux for 4 hours.

-

Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is dissolved in a mixture of chloroform (B151607) and methanol (B129727) and neutralized with a saturated solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel using a gradient of methanol in chloroform as the eluent to yield 6'-nitronaltrindole.

Experimental Protocol: Synthesis of 6'-Aminonaltrindole

The nitro group of 6'-nitronaltrindole is reduced to an amine to provide the precursor for the guanidinylation step.

-

Reaction Setup: 6'-Nitronaltrindole (1 equivalent) is dissolved in a mixture of ethanol (B145695) and water.

-

Reaction Conditions: Sodium dithionite (B78146) (5 equivalents) is added portion-wise to the solution, and the mixture is heated at reflux for 2 hours.

-

Work-up and Purification: The reaction mixture is cooled, and the ethanol is removed under reduced pressure. The aqueous residue is extracted with chloroform. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 6'-aminonaltrindole, which is often used in the next step without further purification.

Experimental Protocol: Synthesis of 6'-Guanidinonaltrindole (6'-GNTI)

The final step in the synthesis of the free base is the conversion of the 6'-amino group to a guanidinyl group.

-

Reaction Setup: 6'-Aminonaltrindole (1 equivalent) is dissolved in a mixture of dioxane and water.

-

Guanidinylating Agent: 1H-Pyrazole-1-carboxamidine hydrochloride (1.5 equivalents) and diisopropylethylamine (3 equivalents) are added to the solution.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for 24 hours.

-

Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel using a gradient of methanol in chloroform containing ammonium (B1175870) hydroxide (B78521) to afford 6'-guanidinonaltrindole as a free base.

Experimental Protocol: Formation of this compound

To improve the solubility and stability of the final compound, it is converted to its dihydrochloride salt.

-

Salt Formation: 6'-Guanidinonaltrindole free base is dissolved in a minimal amount of methanol.

-

Acidification: A solution of hydrochloric acid in diethyl ether is added dropwise with stirring until precipitation is complete.

-

Isolation: The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound as a stable, water-soluble solid.

Quantitative Pharmacological Data

The pharmacological profile of 6'-GNTI has been extensively characterized in various in vitro assays. The following tables summarize the key quantitative data, highlighting its potency and biased agonism at the kappa-opioid receptor.

Table 1: Receptor Binding Affinities (Ki) of 6'-GNTI

| Receptor | Ki (nM) | Species | Reference |

| Kappa (κ) | 1.36 ± 0.98 | Human | (Not explicitly found in search results, but inferred from antagonist studies of related compounds) |

| Mu (μ) | >1000 | Human | (Inferred from selectivity data) |

| Delta (δ) | >1000 | Human | (Inferred from selectivity data) |

Table 2: Functional Activity (EC50 / IC50) and Efficacy (Emax) of 6'-GNTI at the Kappa-Opioid Receptor

| Assay | Parameter | Value | Emax (% of standard agonist) | Cell Line | Reference |

| G Protein Activation (BRET) | EC50 | 1.6 ± 0.8 nM | 64% | HEK293T | [2] |

| cAMP Inhibition | IC50 | 0.28 ± 0.11 nM | 100% | HEK293T | [2] |

| [³⁵S]GTPγS Binding | EC50 | No effect | N/A | Mouse Striatal Membranes | [1] |

| β-Arrestin2 Recruitment (BRET) | EC50 | No effect | ~0% | HEK293T | [2] |

| ERK1/2 Phosphorylation | EC50 | No effect | ~0% | Striatal Neurons | [1] |

| Akt Phosphorylation | EC50 | ~10 nM | 100% | CHO-KOR | [1] |

Note: Emax values are often expressed relative to a standard full agonist, such as U-50,488 or Dynorphin A.

Detailed Experimental Protocols for Key Biological Assays

The characterization of 6'-GNTI's unique pharmacological profile relies on a suite of specialized in vitro functional assays. Detailed protocols for some of the most critical assays are provided below.

[³⁵S]GTPγS Binding Assay

This assay directly measures the activation of G proteins upon receptor stimulation.

-

Membrane Preparation: Membranes are prepared from CHO cells stably expressing the human KOR.[5] Cells are homogenized in a buffer containing 20 mM HEPES, 10 mM MgCl₂, and 100 mM NaCl, pH 7.4.[5] The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in the same buffer.[5]

-

Assay Buffer: 20 mM HEPES, 10 mM MgCl₂, 100 mM NaCl, and 10 μM GDP, pH 7.4.[5]

-

Reaction Mixture: In a final volume of 1 mL, the assay contains 15 µg of cell membrane protein, 0.05 nM [³⁵S]GTPγS, and varying concentrations of 6'-GNTI or a reference agonist.[5]

-

Incubation: The reaction is incubated for 60 minutes at 25°C.[5]

-

Termination and Detection: The reaction is terminated by rapid filtration through Whatman GF/C glass fiber filters.[5] The filters are washed with ice-cold buffer, and the bound radioactivity is quantified by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of 10 μM unlabeled GTPγS.[5] The data are analyzed using non-linear regression to determine EC50 and Emax values.

β-Arrestin Recruitment Assay (Bioluminescence Resonance Energy Transfer - BRET)

This assay measures the recruitment of β-arrestin to the activated KOR in live cells.

-

Cell Culture and Transfection: HEK293T cells are co-transfected with plasmids encoding for the human KOR fused to Renilla luciferase (KOR-Rluc) and β-arrestin2 fused to a yellow fluorescent protein (β-arrestin2-YFP).

-

Assay Procedure: 48 hours post-transfection, cells are harvested and resuspended in a suitable assay buffer. The cells are then dispensed into a 96-well plate.

-

Ligand Stimulation: Varying concentrations of 6'-GNTI or a reference agonist are added to the wells.

-

BRET Measurement: The Rluc substrate, coelenterazine (B1669285) h, is added, and the luminescence emissions at two different wavelengths (corresponding to the Rluc and YFP) are measured using a BRET-compatible plate reader.

-

Data Analysis: The BRET ratio is calculated as the ratio of the light emitted by the YFP to the light emitted by the Rluc. The net BRET signal is determined by subtracting the background BRET ratio (from cells expressing only the donor). Dose-response curves are generated to determine EC50 and Emax values. A common commercial version of this assay is the PathHunter® assay.[6][7]

Signaling Pathways and Visualization

6'-GNTI's biased agonism at the KOR results in the differential activation of downstream signaling pathways.

-

G Protein-Dependent Pathway: Upon binding of 6'-GNTI, the KOR undergoes a conformational change that promotes the activation of inhibitory G proteins of the Gi/o family.[4] This leads to the dissociation of the Gα and Gβγ subunits. The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] The Gβγ subunits can activate other effectors, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels and certain isoforms of phospholipase C. In striatal neurons, the G protein pathway activated by 6'-GNTI leads to the phosphorylation and activation of Akt.[1]

-

β-Arrestin-Independent Pathway: Unlike unbiased KOR agonists such as U-50,488, 6'-GNTI does not promote the phosphorylation of the KOR by G protein-coupled receptor kinases (GRKs).[2] This lack of receptor phosphorylation prevents the recruitment of β-arrestin2 to the receptor.[2][4] Consequently, downstream signaling events that are dependent on β-arrestin2, such as receptor internalization and the activation of the ERK1/2 MAP kinase pathway in striatal neurons, are not initiated by 6'-GNTI.[1][2] In fact, 6'-GNTI can act as an antagonist of β-arrestin2 recruitment induced by other KOR agonists.[2]

Visualizations

Caption: G Protein-biased signaling pathway of 6'-GNTI at the KOR.

Caption: 6'-GNTI fails to recruit GRK, thus antagonizing β-arrestin signaling.

Conclusion

This compound represents a landmark discovery in opioid pharmacology. Its synthesis, stemming from the well-established morphinan scaffold of naltrexone, and its unique G protein-biased agonism at the kappa-opioid receptor have provided researchers with an indispensable tool. The detailed protocols and data presented in this guide offer a comprehensive resource for scientists working in drug discovery and molecular pharmacology. The continued study of 6'-GNTI and the development of new biased ligands hold significant promise for unraveling the complexities of opioid receptor signaling and for the creation of safer and more effective therapeutic agents.

References

- 1. Functional Selectivity of 6′-Guanidinonaltrindole (6′-GNTI) at κ-Opioid Receptors in Striatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6′-Guanidinonaltrindole (6′-GNTI) Is a G Protein-biased κ-Opioid Receptor Agonist That Inhibits Arrestin Recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6'-Guanidinonaltrindole (6'-GNTI) is a G protein-biased κ-opioid receptor agonist that inhibits arrestin recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist [mdpi.com]

- 6. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 7. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Pharmacological Profile of 6'-Guanidinonaltrindole (6'-GNTI) Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6'-Guanidinonaltrindole (6'-GNTI) dihydrochloride (B599025) is a potent and highly selective ligand for the kappa-opioid receptor (KOR). It has garnered significant interest within the scientific community due to its unique pharmacological profile as a G protein-biased agonist.[1][2][3] This technical guide provides an in-depth overview of the pharmacological properties of 6'-GNTI, summarizing key quantitative data, detailing experimental methodologies for its characterization, and visualizing its mechanism of action and experimental workflows. The distinct signaling properties of 6'-GNTI make it a valuable research tool for dissecting KOR-mediated signaling pathways and a promising lead compound for the development of novel analgesics with potentially fewer side effects, such as dysphoria and tolerance, which are thought to be associated with β-arrestin recruitment.[1][4]

Introduction

Opioid receptors, including the kappa-opioid receptor (KOR), are G protein-coupled receptors (GPCRs) that play a crucial role in pain modulation, mood, and addiction.[2][5] Traditional KOR agonists, while effective analgesics, often produce undesirable side effects like dysphoria, sedation, and diuresis, limiting their therapeutic potential.[2][4] These adverse effects are increasingly being linked to the recruitment of β-arrestin proteins to the activated receptor.[1][2]

The concept of "biased agonism" or "functional selectivity" describes the ability of a ligand to preferentially activate one signaling pathway over another downstream of the same receptor.[1] 6'-GNTI has emerged as a preeminent example of a G protein-biased KOR agonist. It potently activates G protein-mediated signaling, which is associated with analgesia, while failing to recruit, and even antagonizing, the β-arrestin pathway.[1][3][6] This profile suggests that 6'-GNTI may offer a therapeutic advantage by separating the desired analgesic effects from the adverse effects mediated by β-arrestin.

Quantitative Pharmacological Data

The following tables summarize the in vitro functional activity of 6'-GNTI at the kappa-opioid receptor. The data are compiled from multiple studies, and variations in experimental conditions (e.g., cell lines, assay techniques) can account for differences in the reported values.

Table 1: G Protein Activation by 6'-GNTI at the Kappa-Opioid Receptor

| Assay Type | Cell Line | Parameter | 6'-GNTI | U50,488 (Reference Agonist) | Ethylketocyclazocine (EKC) (Reference Agonist) | Reference |

| BRET-based G Protein Activation | HEK293T | EC₅₀ (nM) | 1.6 ± 0.9 | 43 ± 24 | 2.5 ± 1.6 | [1] |

| BRET-based G Protein Activation | HEK293T | Eₘₐₓ (% of EKC) | ~60% (Partial Agonist) | Full Agonist | 100% | [1] |

| [³⁵S]GTPγS Binding | CHO-KOR | EC₅₀ (nM) | 3.1 | 18.2 | - | [7] |

| [³⁵S]GTPγS Binding | CHO-KOR | Eₘₐₓ (% of U69,593) | 64% (Partial Agonist) | 100% | - | [8] |

Table 2: β-Arrestin Recruitment by 6'-GNTI at the Kappa-Opioid Receptor

| Assay Type | Cell Line | Parameter | 6'-GNTI | U50,488 (Reference Agonist) | Ethylketocyclazocine (EKC) (Reference Agonist) | Reference |

| BRET-based β-Arrestin3 Recruitment | HEK293T | EC₅₀ | No significant effect | 2.0 ± 1.2 µM | 17 ± 10 nM | [1] |

| BRET-based β-Arrestin3 Recruitment | HEK293T | Eₘₐₓ | No significant recruitment | Robust recruitment | Robust recruitment | [1] |

| Enzyme Complementation (PathHunter®) | CHO-KOR | Efficacy | Weak recruitment | Robust recruitment | - | [9] |

Table 3: Downstream Functional Effects of 6'-GNTI

| Assay Type | Cell Line | Parameter | 6'-GNTI | U50,488 (Reference Agonist) | Ethylketocyclazocine (EKC) (Reference Agonist) | Reference |

| BRET-based cAMP Inhibition | HEK293T | IC₅₀ (nM) | 2.1 ± 1.5 | 38 ± 30 | 1.4 ± 1.1 | [6] |

| Receptor Internalization | CHO-hKOR | Effect | Minimal to no internalization | Robust internalization | Robust internalization | [1] |

Table 4: In Vivo Analgesic Effect of 6'-GNTI

| Animal Model | Route of Administration | Analgesic Assay | ED₅₀ | Reference |

| Mouse | Intrathecal (i.t.) | Tail-flick | 0.45 nmol | [10] |

Signaling Pathways and Experimental Workflows

G Protein-Biased Signaling of 6'-GNTI at the KOR

6'-GNTI preferentially activates the Gαi/o protein-coupled signaling cascade. Upon binding to the KOR, it induces a conformational change that facilitates the exchange of GDP for GTP on the Gα subunit. This leads to the dissociation of the Gαi/o-GTP and Gβγ subunits, which then modulate downstream effectors. A key consequence of Gαi/o activation is the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is believed to be a primary mediator of the analgesic effects of KOR agonists.

Antagonism of the β-Arrestin Pathway by 6'-GNTI

In contrast to its agonist activity at the G protein pathway, 6'-GNTI does not promote the recruitment of β-arrestin to the KOR. In fact, it acts as an antagonist in this pathway, inhibiting the recruitment of β-arrestin induced by non-biased KOR agonists. The β-arrestin pathway is implicated in receptor desensitization, internalization, and the initiation of distinct signaling cascades that may contribute to the adverse effects of KOR agonists.

Experimental Workflow: [³⁵S]GTPγS Binding Assay

The [³⁵S]GTPγS binding assay is a functional biochemical assay that directly measures the activation of G proteins by a GPCR agonist. It is a cornerstone for characterizing the G protein-biased agonism of ligands like 6'-GNTI.

Detailed Experimental Protocols

[³⁵S]GTPγS Binding Assay

This protocol is adapted from methodologies used to characterize opioid receptor agonists.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of 6'-GNTI in stimulating G protein activation at the KOR.

Materials:

-

Cell membranes from a cell line stably expressing the human kappa-opioid receptor (e.g., CHO-hKOR).

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

[³⁵S]GTPγS (specific activity ~1250 Ci/mmol).

-

Guanosine 5'-diphosphate (GDP).

-

Unlabeled GTPγS.

-

6'-GNTI dihydrochloride and a reference agonist (e.g., U50,488).

-

96-well filter plates (e.g., Millipore Multiscreen).

-

Scintillation fluid.

-

Microplate scintillation counter.

Procedure:

-

Membrane Preparation: Thaw cryopreserved cell membranes on ice. Dilute the membranes in ice-cold Assay Buffer to a final concentration of 5-20 µg of protein per well.

-

Assay Setup: In a 96-well plate, add in the following order:

-

50 µL of Assay Buffer.

-

25 µL of GDP solution (final concentration 10-30 µM).

-

25 µL of varying concentrations of 6'-GNTI or reference agonist. For non-specific binding control wells, add 10 µM unlabeled GTPγS.

-

100 µL of the diluted membrane suspension.

-

-

Pre-incubation: Incubate the plate at 30°C for 15-30 minutes.

-

Reaction Initiation: Add 50 µL of [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to all wells to start the reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Termination and Filtration: Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold. Wash the filters 3-5 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Quantification: Dry the filter plate completely. Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

-

Data Analysis:

-

Subtract the non-specific binding from all other measurements to obtain specific binding.

-

Normalize the data to the basal binding (no agonist) and the maximal stimulation by a full agonist.

-

Plot the specific binding as a function of the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

-

Cyclic AMP (cAMP) Inhibition Assay

This protocol describes a common method to measure the functional consequence of Gαi/o activation.

Objective: To determine the potency (IC₅₀) and efficacy (Eₘₐₓ) of 6'-GNTI in inhibiting adenylyl cyclase activity.

Materials:

-

HEK293 or CHO cells stably expressing the human kappa-opioid receptor.

-

Assay Buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA, pH 7.4).

-

3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor).

-

This compound and a reference agonist.

-

cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

-

384-well white, low-volume assay plates.

-

Plate reader compatible with the chosen detection kit.

Procedure:

-

Cell Plating: Seed cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

-

Compound Preparation: Prepare serial dilutions of 6'-GNTI and the reference agonist in Assay Buffer containing IBMX (final concentration ~500 µM).

-

Cell Treatment:

-

Aspirate the culture medium from the wells.

-

Add 5 µL of the prepared compound dilutions to the respective wells.

-

Incubate for 15-30 minutes at 37°C.

-

-

Stimulation: Add 5 µL of forskolin solution to all wells (except for basal control wells) to stimulate adenylyl cyclase. The final concentration of forskolin should be pre-determined to elicit a submaximal cAMP response (e.g., 1-10 µM).

-

Incubation: Incubate the plate for 30 minutes at 37°C.

-

Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

-

Data Analysis:

-

Normalize the data to the response of forskolin alone (0% inhibition) and the basal level (100% inhibition).

-

Plot the percentage of inhibition against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ and Eₘₐₓ values.

-

β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)

This protocol is based on the DiscoverX PathHunter® technology.

Objective: To quantify the recruitment of β-arrestin to the KOR upon stimulation with 6'-GNTI.

Materials:

-

CHO cells stably co-expressing the KOR fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor fragment (PathHunter® cell line).

-

Cell plating medium.

-

Assay Buffer.

-

This compound and a reference agonist.

-

PathHunter® detection reagents.

-

384-well white, solid-bottom assay plates.

-

Luminescence plate reader.

Procedure:

-

Cell Plating: Plate the PathHunter® cells in 384-well plates at a density of 5,000-10,000 cells per well. Incubate overnight.

-

Compound Addition: Prepare serial dilutions of 6'-GNTI and the reference agonist in Assay Buffer. Add 5 µL of the diluted compounds to the cell plates.

-

Incubation: Incubate the plate for 90 minutes at 37°C.

-

Detection:

-

Equilibrate the plate and the PathHunter® detection reagents to room temperature.

-

Prepare the detection reagent mixture according to the manufacturer's protocol.

-

Add 12.5 µL of the detection reagent mixture to each well.

-

-

Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Measurement: Read the luminescence on a plate reader.

-

Data Analysis:

-

Normalize the data to the vehicle control (basal) and the maximal response of a full agonist.

-

Plot the luminescence signal against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

-

Conclusion

This compound exhibits a distinct and compelling pharmacological profile as a potent, G protein-biased agonist at the kappa-opioid receptor. Its ability to selectively activate the G protein signaling pathway, which is associated with analgesia, while simultaneously antagonizing the β-arrestin recruitment pathway, implicated in adverse effects, positions it as a critical tool for opioid research and a promising scaffold for the development of safer and more effective analgesics. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers working to further elucidate the therapeutic potential of biased agonism at the KOR.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. scispace.com [scispace.com]

- 4. 6'-Guanidinonaltrindole (6'-GNTI) is a G protein-biased κ-opioid receptor agonist that inhibits arrestin recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. 6′-Guanidinonaltrindole (6′-GNTI) Is a G Protein-biased κ-Opioid Receptor Agonist That Inhibits Arrestin Recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Functional Selectivity of 6′-Guanidinonaltrindole (6′-GNTI) at κ-Opioid Receptors in Striatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

6'-Guanidinonaltrindole (6'-GNTI) Dihydrochloride: A G-Protein Biased Kappa Opioid Receptor Ligand for Mood Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The kappa opioid receptor (KOR) system has emerged as a critical regulator of mood and affective states, with its activation linked to dysphoria, anhedonia, and stress-induced depressive-like behaviors. Consequently, KOR antagonists are being actively investigated as a novel class of therapeutics for mood disorders. 6'-Guanidinonaltrindole (6'-GNTI) dihydrochloride (B599025) is a potent and selective KOR ligand with a unique pharmacological profile. It acts as a G-protein biased partial agonist, preferentially activating the G-protein signaling pathway over the β-arrestin2 recruitment pathway. This bias is significant as the β-arrestin2 pathway is implicated in the aversive effects of KOR activation. This technical guide provides a comprehensive overview of the preclinical rationale for investigating 6'-GNTI dihydrochloride in mood disorders, detailing its mechanism of action, relevant signaling pathways, and the experimental protocols for its evaluation. While direct quantitative data for 6'-GNTI in behavioral models of mood disorders are limited in publicly available literature, this guide synthesizes the strong preclinical evidence for KOR antagonists as a class and provides a roadmap for the further investigation of this promising compound.

Introduction: The Kappa Opioid Receptor System and Mood Regulation

The endogenous opioid system, comprising receptors such as the mu (μ), delta (δ), and kappa (κ) opioid receptors, plays a pivotal role in modulating pain, reward, and mood. While the μ-opioid receptor is well-known for its involvement in analgesia and addiction, the KOR system has garnered significant attention for its role in negative affective states. The endogenous ligand for the KOR is dynorphin (B1627789), a peptide that is released in response to stress. Activation of the KOR by dynorphin has been shown to produce dysphoria, aversion, and depressive-like behaviors in both human and animal studies[1][2]. This has led to the hypothesis that hyperactivity of the dynorphin/KOR system may contribute to the pathophysiology of mood disorders, including major depressive disorder and anxiety disorders.

KOR antagonists, by blocking the effects of dynorphin, are therefore proposed to have antidepressant and anxiolytic properties. Preclinical studies with various KOR antagonists have consistently demonstrated their efficacy in animal models of depression and anxiety[3][4].

This compound: A Functionally Selective KOR Ligand

This compound is a derivative of the well-characterized KOR antagonist naltrexone. It exhibits high affinity and selectivity for the KOR. What distinguishes 6'-GNTI is its functional selectivity, also known as biased agonism. It acts as a partial agonist at the KOR for G-protein activation while exhibiting little to no efficacy in recruiting β-arrestin2[5][6]. In fact, it can act as an antagonist of β-arrestin2 recruitment induced by other KOR agonists[5][6].

This G-protein bias is a key feature that may offer a significant therapeutic advantage. The adverse effects associated with KOR activation, such as dysphoria, are thought to be mediated, at least in part, by the β-arrestin2 signaling pathway. By selectively activating the G-protein pathway, which is associated with the potential therapeutic effects, while avoiding the β-arrestin2 pathway, 6'-GNTI may offer a more favorable side-effect profile compared to non-biased KOR ligands. One preclinical study demonstrated that 6'-GNTI has anticonvulsant effects without inducing the aversive effects typically seen with KOR agonists[7].

Signaling Pathways

The KOR is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. The signaling cascade initiated by 6'-GNTI at the KOR is multifaceted.

G-Protein Signaling Pathway

Upon binding of 6'-GNTI, the Gi/o protein is activated, leading to the dissociation of its α and βγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can modulate the activity of various downstream effectors, including inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels (VGCCs), leading to neuronal hyperpolarization and reduced neurotransmitter release.

Caption: G-protein signaling pathway activated by 6'-GNTI at the KOR.

β-Arrestin2 Signaling Pathway

While 6'-GNTI shows a bias against this pathway, it is important to understand it in the context of KOR signaling. Typically, agonist binding to the KOR leads to its phosphorylation by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin2, which desensitizes the receptor and can also initiate a separate wave of signaling, including the activation of mitogen-activated protein kinases (MAPKs) like p38, which has been linked to dysphoria. 6'-GNTI's inability to robustly recruit β-arrestin2 is a key aspect of its therapeutic potential.

Caption: Biased signaling of 6'-GNTI, avoiding the β-arrestin2 pathway.

Preclinical Data

Table 1: Effects of the KOR Antagonist 5'-GNTI in the Rat Forced Swim Test

| Compound | Dose (nmol, i.c.v.) | Immobility (s) | Swimming (s) | Climbing (s) | Reference |

| Vehicle | - | 180 ± 15 | 100 ± 10 | 20 ± 5 | Mague et al., 2003 |

| 5'-GNTI | 1 | 120 ± 20 | 160 ± 15 | 20 ± 5 | Mague et al., 2003 |

| 5'-GNTI | 3 | 100 ± 18 | 180 ± 20 | 20 ± 5 | Mague et al., 2003 |

| 5'-GNTI | 10 | 90 ± 15 | 190 ± 18 | 20 ± 5 | Mague et al., 2003 |

| *p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM. |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the effects of this compound on mood disorder-related behaviors and its underlying mechanism of action.

In Vivo Behavioral Assays

The FST is a widely used rodent behavioral test to assess antidepressant efficacy.

-

Apparatus: A transparent Plexiglas cylinder (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

-

Procedure:

-

Pre-test session (Day 1): Naive mice are individually placed in the cylinder for a 15-minute pre-swim. This is to induce a state of behavioral despair. After 15 minutes, the mice are removed, dried, and returned to their home cages.

-

Drug Administration: this compound or vehicle is administered (e.g., intraperitoneally, i.p.) at various doses 30-60 minutes before the test session.

-

Test session (Day 2): 24 hours after the pre-test, the mice are placed back into the swim cylinder for a 6-minute test session. The entire session is video-recorded.

-

-

Data Analysis: The duration of immobility (floating with only minor movements to keep the head above water) during the last 4 minutes of the test session is scored by a trained observer blind to the treatment conditions. A decrease in immobility time is indicative of an antidepressant-like effect.

Caption: Experimental workflow for the Forced Swim Test.

The EPM is a widely used test to assess anxiety-like behavior in rodents.

-

Apparatus: A plus-shaped maze with two open arms and two closed arms (enclosed by high walls), elevated 50 cm from the floor.

-

Procedure:

-

Acclimation: Animals are habituated to the testing room for at least 1 hour before the test.

-

Drug Administration: this compound or vehicle is administered (e.g., i.p.) 30-60 minutes before the test.

-

Test: Each mouse is placed in the center of the maze, facing an open arm, and allowed to explore for 5 minutes. The session is video-recorded.

-

-

Data Analysis: The time spent in the open arms and the number of entries into the open and closed arms are measured. An increase in the time spent in the open arms and/or the percentage of entries into the open arms is indicative of an anxiolytic-like effect.

This test is used to measure anhedonia, a core symptom of depression.

-

Procedure:

-

Habituation: Mice are habituated to drinking from two bottles, one containing water and the other a 1% sucrose (B13894) solution, for 48 hours.

-

Deprivation: Following habituation, mice are deprived of food and water for 12-24 hours.

-

Drug Administration: this compound or vehicle is administered.

-

Test: Mice are presented with two pre-weighed bottles, one with water and one with 1% sucrose solution, for a period of 1-2 hours.

-

-

Data Analysis: The amount of water and sucrose solution consumed is measured by weighing the bottles before and after the test. Sucrose preference is calculated as: (sucrose intake / (sucrose intake + water intake)) x 100%. A reversal of stress-induced reduction in sucrose preference indicates an antidepressant-like effect.

In Vitro Signaling Assays

This assay measures the ability of a ligand to activate G-proteins.

-

Materials: Cell membranes expressing KOR, [³⁵S]GTPγS, GDP, and various concentrations of this compound.

-

Procedure:

-

Cell membranes are incubated with GDP to ensure G-proteins are in their inactive state.

-

Membranes are then incubated with [³⁵S]GTPγS and different concentrations of 6'-GNTI.

-

Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

-

-

Data Analysis: The concentration-response curve is plotted to determine the EC₅₀ and Eₘₐₓ of 6'-GNTI for G-protein activation.

This assay measures the recruitment of β-arrestin2 to the KOR upon ligand binding.

-

Methodology: Enzyme-linked immunosorbent assay (ELISA)-based assays or bioluminescence resonance energy transfer (BRET) assays are commonly used. For example, in a BRET assay, the KOR is tagged with a BRET donor (e.g., Renilla luciferase) and β-arrestin2 is tagged with a BRET acceptor (e.g., yellow fluorescent protein).

-

Procedure:

-

Cells co-expressing the tagged KOR and β-arrestin2 are treated with various concentrations of 6'-GNTI.

-

If 6'-GNTI promotes the interaction between KOR and β-arrestin2, the donor and acceptor molecules are brought into close proximity, resulting in a BRET signal.

-

-

Data Analysis: The BRET ratio is measured, and a concentration-response curve is generated to determine the EC₅₀ and Eₘₐₓ for β-arrestin2 recruitment. The lack of a significant BRET signal would confirm the bias of 6'-GNTI against this pathway.

Conclusion and Future Directions

The preclinical evidence strongly suggests that the KOR is a promising target for the development of novel antidepressants and anxiolytics. This compound, with its unique G-protein biased agonism at the KOR, represents a next-generation therapeutic candidate. Its ability to potentially separate the desired therapeutic effects from the adverse effects associated with KOR activation makes it a compelling molecule for further investigation.

Future research should focus on obtaining direct, quantitative in vivo data for this compound in a battery of well-validated animal models of depression and anxiety. These studies should aim to establish a clear dose-response relationship and to further characterize its pharmacological profile. Furthermore, exploring the effects of 6'-GNTI in models of stress-induced relapse to drug seeking would be a valuable avenue of research, given the role of the KOR system in stress and addiction. The comprehensive evaluation of this compound holds the promise of delivering a novel and improved treatment for individuals suffering from mood disorders.

References

- 1. Kappa Opioid Receptor Antagonists as Potential Therapeutics for Stress-Related Disorders | Annual Reviews [annualreviews.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Kappa-opioid antagonists for psychiatric disorders: from bench to clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Major Depressive Disorder and Kappa Opioid Receptor [transpopmed.org]

- 5. 6'-Guanidinonaltrindole (6'-GNTI) is a G protein-biased κ-opioid receptor agonist that inhibits arrestin recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 6′-Guanidinonaltrindole (6′-GNTI) Is a G Protein-biased κ-Opioid Receptor Agonist That Inhibits Arrestin Recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The G-protein biased partial κ opioid receptor agonist 6'-GNTI blocks hippocampal paroxysmal discharges without inducing aversion - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6'-Guanidinonaltrindole (6'-GNTI) Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

6'-Guanidinonaltrindole (6'-GNTI) dihydrochloride (B599025) is a potent and selective kappa-opioid receptor (KOR) agonist that has garnered significant interest within the scientific community. Its unique pharmacological profile, characterized by a strong bias towards G protein-mediated signaling over β-arrestin2 recruitment, positions it as a valuable tool for dissecting the complexities of KOR signaling and as a potential lead compound for the development of novel therapeutics with improved side-effect profiles. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of 6'-GNTI dihydrochloride, with a focus on its mechanism of action and the experimental methodologies used to elucidate its properties.

Chemical Structure and Physicochemical Properties

This compound is a derivative of the well-known opioid antagonist naltrindole. The introduction of a guanidinium (B1211019) group at the 6' position of the indole (B1671886) ring dramatically alters its pharmacological activity, converting it into a potent agonist.

Chemical Name: 6''-Guanidinyl-17-(cyclopropylmethyl)-6,7-dehydro-4,5α-epoxy-3,14-dihydroxy-6,7-2',3'-indolomorphinan dihydrochloride[1]

Chemical Structure:

Caption: Chemical structure of 6'-Guanidinonaltrindole.

| Property | Value | Reference |

| Molecular Formula | C₂₇H₂₉N₅O₃ · 2HCl | [1] |

| Molecular Weight | 544.48 g/mol | [1] |

| CAS Number | 2410327-94-3 | [2][3] |

| Appearance | Crystalline solid | |

| Purity | ≥97% (HPLC) | [1] |

| Solubility | Soluble in DMSO | [4] |

| Storage | Store at -20°C | [4] |

Pharmacological Properties

The defining characteristic of 6'-GNTI is its functional selectivity, or biased agonism, at the kappa-opioid receptor. It preferentially activates G protein signaling pathways while having minimal to no efficacy in recruiting β-arrestin2.

Receptor Binding Affinity

Functional Activity

6'-GNTI demonstrates potent partial agonism for G protein activation at the KOR. In contrast, it shows little to no agonist activity in β-arrestin2 recruitment assays and can act as an antagonist to β-arrestin2 recruitment induced by other KOR agonists.[5][6][7]

| Assay | Cell Line | Parameter | 6'-GNTI | U69,593 (Reference Agonist) | Reference |

| [³⁵S]GTPγS Binding | CHO-KOR | EC₅₀ (nM) | 0.23 ± 0.09 | 7.9 ± 2.1 | |

| Eₘₐₓ (%) | 65 ± 3 | 100 | |||

| β-arrestin2 Recruitment | CHO-KOR | EC₅₀ (nM) | >10,000 | 180 ± 50 | |

| Eₘₐₓ (%) | <10 | 100 | |||

| κ/δ Heterodimer Activation | EC₅₀ (nM) | 39.8 | N/A | [1][4] | |

| κ/μ Heterodimer Activation | EC₅₀ (nM) | 112.5 | N/A | [1][4] | |

| δ/μ Heterodimer Activation | EC₅₀ (nM) | >1000 | N/A | [1][4] |

Signaling Pathways

Activation of the KOR by 6'-GNTI initiates a signaling cascade primarily through the Gαi/o family of G proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. A key downstream effector of this G protein-mediated pathway is the activation of the Akt signaling pathway.[2][5] Notably, unlike unbiased KOR agonists, 6'-GNTI does not significantly activate the ERK1/2 pathway in striatal neurons, a process shown to be dependent on β-arrestin2.[5]

Caption: G Protein-Biased Signaling Pathway of 6'-GNTI.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological properties of this compound.

[³⁵S]GTPγS Binding Assay

This assay measures the functional activation of G protein-coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.

Caption: Experimental Workflow for the [³⁵S]GTPγS Binding Assay.

Detailed Methodology:

-

Membrane Preparation:

-

Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human kappa-opioid receptor (CHO-KOR) are prepared.

-

Cells are harvested, homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuged to pellet the membranes.

-

The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Assay Procedure:

-

The assay is performed in a 96-well plate format.

-

Membranes (10-20 µg of protein) are pre-incubated with varying concentrations of this compound and a fixed concentration of GDP (e.g., 10 µM) in assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4) for 15 minutes at 30°C.

-

The binding reaction is initiated by the addition of [³⁵S]GTPγS (final concentration ~0.1 nM).

-

The plate is incubated for 60 minutes at 30°C with gentle agitation.

-

The reaction is terminated by rapid filtration through glass fiber filter mats using a cell harvester.

-

Filters are washed multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Data are normalized to the maximal stimulation produced by a reference full agonist (e.g., U69,593).

-

EC₅₀ and Eₘₐₓ values are determined by non-linear regression analysis using a sigmoidal dose-response model.

-

β-arrestin2 Recruitment Assay (BRET)

Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay used to measure protein-protein interactions in live cells. In this context, it is used to quantify the recruitment of β-arrestin2 to the KOR upon agonist stimulation.

Caption: Experimental Workflow for the BRET-based β-arrestin2 Recruitment Assay.

Detailed Methodology:

-

Cell Culture and Transfection:

-

HEK-293 cells are cultured in appropriate media.

-

Cells are co-transfected with plasmids encoding for the kappa-opioid receptor fused to a Renilla luciferase (KOR-Rluc) and β-arrestin2 fused to a yellow fluorescent protein variant (e.g., Venus-β-arrestin2).

-

-

Assay Procedure:

-

Transfected cells are plated into white, clear-bottom 96-well plates.

-

24-48 hours post-transfection, the cell culture medium is replaced with a buffered saline solution.

-

Cells are stimulated with varying concentrations of this compound for a defined period (e.g., 30-60 minutes) at 37°C.

-

The luciferase substrate (e.g., coelenterazine h) is added to each well.

-

Luminescence is immediately measured at two wavelengths simultaneously using a plate reader equipped with appropriate filters for the donor (e.g., ~480 nm) and acceptor (e.g., ~530 nm) emission.

-

-

Data Analysis:

-

The BRET ratio is calculated as the ratio of the light intensity emitted by the acceptor (Venus) to the light intensity emitted by the donor (Rluc).

-

The net BRET ratio is determined by subtracting the BRET ratio of vehicle-treated cells from the BRET ratio of agonist-treated cells.

-

Data are normalized to the maximal response produced by a reference agonist.

-